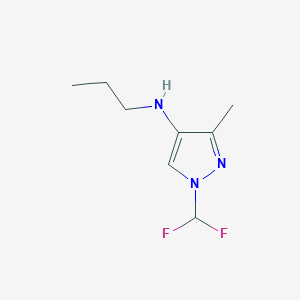

1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H13F2N3 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine |

InChI |

InChI=1S/C8H13F2N3/c1-3-4-11-7-5-13(8(9)10)12-6(7)2/h5,8,11H,3-4H2,1-2H3 |

InChI Key |

NQTJYKFIERIAFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1C)C(F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Strategies

Reductive amination offers a streamlined route to N-propylamine derivatives. Starting from 4-ketopyrazole intermediates, condensation with propylamine using reducing agents like sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) could yield the target compound. For example:

This method’s efficiency depends on the ketone’s accessibility and the selectivity of the reducing system.

Optimization of Reaction Conditions and Catalysts

Key parameters influencing yield and purity include:

Temperature Control : Low temperatures (-30°C to 0°C) during cyclization steps minimize side reactions, as seen in CN111362874B’s methylhydrazine coupling.

Base Selection : Weak bases (e.g., Na₂CO₃) suppress ester hydrolysis during ring closure, preserving the alkyl group for subsequent amination.

Catalyst Use : Potassium iodide in cyclization reactions enhances reaction rates and regioselectivity, likely via stabilization of transition states.

Analytical and Purification Techniques

Purification often involves solvent recrystallization (e.g., ethanol/water mixtures) to achieve >99% purity . Chromatographic methods (HPLC, GC-MS) are critical for monitoring isomer ratios, particularly to distinguish between 4- and 5-substituted pyrazoles.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions: Reagents such as halogenating agents, acids, and bases are commonly used in these reactions.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine is its role as an enzyme inhibitor. Research indicates that this compound can interact with specific molecular targets, modulating various signaling pathways or inhibiting enzyme functions. Notably, it has shown potential in inhibiting succinate dehydrogenase, an enzyme critical for cellular respiration and energy production in fungi. This property suggests its utility in developing antifungal agents.

Antifungal and Antibacterial Research

The compound's biological activity extends to antifungal and antibacterial research. Studies have demonstrated that it can effectively inhibit the growth of certain pathogens, making it a valuable candidate for further investigation in therapeutic contexts. For instance, its structural analogs have been tested against Botrytis cinerea, revealing moderate antifungal activity .

Case Studies

Several case studies have highlighted the efficacy of similar pyrazole derivatives in combating infectious diseases. For example, modifications to pyrazole sulfonamides have been explored to improve their potency against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis. These studies emphasize the importance of structural modifications in enhancing biological activity .

Fungicidal Activity

Research has indicated that compounds related to this compound possess fungicidal properties. The difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, allowing them to penetrate fungal membranes more effectively. This characteristic is crucial for developing new agricultural fungicides aimed at controlling crop diseases.

Pesticide Development

The compound's unique structure allows for modifications that can lead to the development of more effective pesticides. For instance, derivatives with enhanced antifungal properties have been synthesized and tested, demonstrating significant potential in agricultural applications .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects . The compound’s ability to act as a bioisostere of alcohol, thiol, and amine moieties further enhances its versatility in biological systems .

Comparison with Similar Compounds

Key Observations:

- Fluorinated vs. Non-Fluorinated Groups: The difluoromethyl group in the target compound likely confers greater metabolic resistance compared to the trifluoromethyl group in ’s compound, which may exhibit stronger electron-withdrawing effects .

Biological Activity

1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine is a pyrazole derivative recognized for its significant biological activity, particularly as an enzyme inhibitor. Its molecular formula is C13H19F2N5, with a molecular weight of approximately 283.32 g/mol. The compound's unique structure, characterized by a difluoromethyl group and a propyl substituent, enhances its stability and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating various signaling pathways or inhibiting enzyme functions. Notably, it has been shown to inhibit succinate dehydrogenase activity, which is crucial for cellular respiration and energy production in fungi. This inhibition could have implications in antifungal therapies, as it disrupts metabolic pathways essential for fungal survival.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Antifungal Properties : Its ability to inhibit succinate dehydrogenase suggests potential applications in treating fungal infections.

- Antibacterial Potential : Preliminary studies indicate that the compound may also possess antibacterial properties, warranting further investigation in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Interaction Studies : Research has demonstrated that the compound effectively inhibits enzymes involved in critical metabolic processes. For instance, studies indicated a significant reduction in succinate dehydrogenase activity upon treatment with the compound, highlighting its potential as a therapeutic agent against fungal pathogens.

- Pharmacological Evaluations : In vitro evaluations have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, modifications in the alkyl substituents led to changes in antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Agricultural Applications : The compound's antifungal properties suggest its utility as an agricultural fungicide. Studies indicate that it can protect crops from fungal infections, contributing to sustainable agricultural practices.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide | Lacks difluoromethyl group | Potentially less reactive but still biologically active |

| 1-(Trifluoromethyl)-3-methyl-N-(propyl)-pyrazole-4-amine | Trifluoromethyl instead of difluoromethyl | Different electronic properties affecting reactivity |

| 5-Methyl-N-(isobutyl)-pyrazole-4-carboxylic acid | Different substituents on the pyrazole ring | Exhibits distinct biological activities |

This table illustrates how the presence of the difluoromethyl group in this compound enhances its reactivity and biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via palladium-catalyzed hydrogenation of a nitro precursor (e.g., 3-methyl-4-nitro-pyrazole derivatives) in ethanol/ethyl acetate under 40 psi H₂, as demonstrated in analogous pyrazole syntheses . Yield optimization may involve adjusting catalyst loading (e.g., 10% Pd/C), reaction time, or solvent polarity. Post-synthesis purification via chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating the amine product .

Q. How can structural characterization be performed to confirm the identity and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic shifts: the difluoromethyl (-CF₂H) group typically appears as a triplet (~δ 5.5–6.5 ppm, ≈ 55–60 Hz), while the N-propyl chain shows methylene protons at δ ~1.0–1.5 ppm (triplet) and δ ~3.0–3.5 ppm (quartet) .

- HRMS (ESI) : Confirm molecular weight with m/z corresponding to [M+H] (calculated for C₉H₁₄F₂N₃: 218.11 g/mol).

- HPLC : Use reverse-phase C18 columns (e.g., 95% ethanol mobile phase) to assess purity (>98%) and detect impurities .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and NMR. Pyrazole derivatives with electron-withdrawing groups (e.g., -CF₂H) are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond angles. Compare experimental data (e.g., unit cell parameters, torsion angles) with DFT-optimized geometries to identify deviations caused by steric effects from the difluoromethyl and propyl groups .

Q. What strategies can address contradictions in reported spectroscopic data for analogous pyrazole amines?

- Methodology : Cross-validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, the H-F coupling in -CF₂H can be confirmed via F NMR (δ ~ -120 to -130 ppm). Discrepancies in melting points (e.g., 104–107°C vs. 136–138°C in related compounds) may arise from polymorphic forms, which can be analyzed via DSC and PXRD .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine group) and hydrogen-bond donors/acceptors. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : For chiral variants, use asymmetric catalysis (e.g., Cu(I)/chiral ligands) during key steps like C-N bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Continuous-flow reactors may improve reproducibility and reduce side reactions in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.